molecular formula C18H25N3O3 B5402629 (3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5402629
M. Wt: 331.4 g/mol
InChI Key: LMBWHHVBUMXFFG-GJZGRUSLSA-N
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Description

(3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the pyridine moiety. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid analogs: These compounds have similar structures but may differ in the substituents on the piperidine ring or the pyridine moiety.

    Piperidine derivatives: Compounds with a piperidine ring and various functional groups.

    Pyridine-containing compounds: Molecules that include a pyridine ring and are used in medicinal chemistry and organic synthesis.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S,5S)-1-cyclopentyl-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17(20-10-13-4-3-7-19-9-13)14-8-15(18(23)24)12-21(11-14)16-5-1-2-6-16/h3-4,7,9,14-16H,1-2,5-6,8,10-12H2,(H,20,22)(H,23,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBWHHVBUMXFFG-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC(C2)C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C[C@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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